

# Technical Support Center: Bromoethane-2-13C Quantification

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## Compound of Interest

Compound Name: Bromoethane-2-13C

CAS No.: 117890-45-6

Cat. No.: B047612

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## Introduction & Reagent Profile

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with **Bromoethane-2-13C** (

). Unlike standard reagents, this isotopologue presents a unique "volatility-cost" paradox: its high volatility (BP ~38.4°C) makes quantitative transfer difficult, while its high cost demands near-100% atom economy. Furthermore, accurate quantification of incorporation requires distinguishing the labeled terminal methyl group from natural abundance background signals.

## Compound Snapshot

Property	Value	Critical Implication
Structure		Label is on the terminal methyl, not the methylene.
Boiling Point	38.4°C	Extreme volatility risk. Evaporation leads to false "low incorporation" data.
Density	1.46 g/mL	Denser than water/THF; sinks in multiphasic reactions.
NMR Shift (C)	~19.4 ppm (Methyl)	Distinct from the methylene carbon (~27.9 ppm).
Key MS Ion	m/z 109/111 (M)	Overlaps with natural abundance C signal of unlabeled material (M+1).

## Module 1: Handling & Volatility Management (Pre-Analytical)

User Issue: "My mass balance is consistently low before I even start the reaction. Is the reagent degrading?"

Root Cause Analysis: The issue is rarely degradation; it is almost always evaporative loss. Bromoethane has a high vapor pressure at room temperature. Standard "weigh-and-pour" techniques used for non-volatile alkyl halides will result in 10-25% loss of the labeled reagent before the reaction begins [1].

### Protocol: The "Cold-Trap" Addition Method

Do not use open vessels. Do not weigh in open boats.

- Equilibration: Store the **Bromoethane-2-13C** ampoule at 4°C. Chill your reaction solvent (e.g., DMF, THF) to 0°C.

- Septum Integrity: All reaction vessels must be sealed with a rubber septum before reagent addition.
- Syringe Technique:
  - Use a gas-tight syringe with a Luer-lock tip.
  - Pre-cool the syringe barrel by drawing up cold dry nitrogen or argon.
  - Withdraw the calculated volume of **Bromoethane-2-13C**.
  - Inject directly into the solvent (subsurface addition), not into the headspace.

## Visualization: Volatility Management Workflow



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Figure 1: Critical workflow for handling volatile labeled reagents to prevent evaporative loss prior to reaction.

## Module 2: Quantitative NMR Analysis[1][2][3]

User Issue:"My

C NMR integration shows 80% incorporation, but MS suggests 99%. Which is right?"

Root Cause Analysis: Standard

C NMR is not quantitative by default.

- NOE Enhancement: Proton decoupling enhances carbon signals, but the Nuclear Overhauser Effect (NOE) enhancement varies between carbon types (methyl vs. quaternary). This skews integration ratios.
- Relaxation Time (

):

C nuclei have long relaxation times (1-10s+). If the inter-pulse delay (

) is too short, the nuclei do not fully relax, leading to signal saturation and under-estimation of the integral [2].

## Solution A: Quantitative C NMR (Inverse Gated Decoupling)

To make

C NMR quantitative, you must suppress the NOE and allow full relaxation.

- Pulse Sequence:zgig (Inverse Gated Decoupling). The decoupler is ON during acquisition (to remove splitting) but OFF during the delay (to suppress NOE).

- Relaxation Delay (

): Set to

of the slowest relaxing carbon. For the methyl group of Bromoethane derivatives, a

of 30–60 seconds is often required [3].

- Scan Count: Because NOE is lost, sensitivity drops. You will need 500–1000 scans for good S/N.

## Solution B: H NMR Satellite Quantification (The "Pro" Method)

This is often superior to

C NMR for calculating incorporation percentages because

H relaxes faster and has higher sensitivity.

- Principle: The protons on the

C-labeled methyl group will show a large one-bond coupling (

).

- The Pattern:

- Unlabeled (

C-CH

): Appears as a standard triplet (due to neighbor CH

).

- Labeled (

C-CH

): The triplet is split into a widely spaced doublet (the "satellites").

- Calculation:

## Module 3: Mass Spectrometry & Isotopic Overlap

User Issue: "I see a peak at m/z 109. Is that my product or just the M+1 of the starting material?"

Root Cause Analysis: Bromoethane naturally contains two bromine isotopes (

Br and

Br) in a ~1:1 ratio.

- Unlabeled Bromoethane (

C

H

Br): Mass = 108.

- Unlabeled Natural Isotope (

C

CH

Br): Mass = 109 (approx 2.2% abundance).

- Labeled Bromoethane-2-

C (

C

CH

Br): Mass = 109.

The labeled product has the exact same nominal mass as the natural abundance M+1 peak of the unlabeled contaminant.

## Protocol: Correcting for Natural Abundance

You cannot simply use the intensity of the 109 peak. You must mathematically deconvolute the natural abundance contribution.

Step-by-Step Correction:

- Measure Intensity of M (Unlabeled): Look at m/z 108 (

Br species). Let's say Intensity =

.

- Calculate Expected Natural M+1: Based on natural

C abundance (1.1% per carbon). For an ethyl group (2 carbons), the theoretical contribution to M+1 is

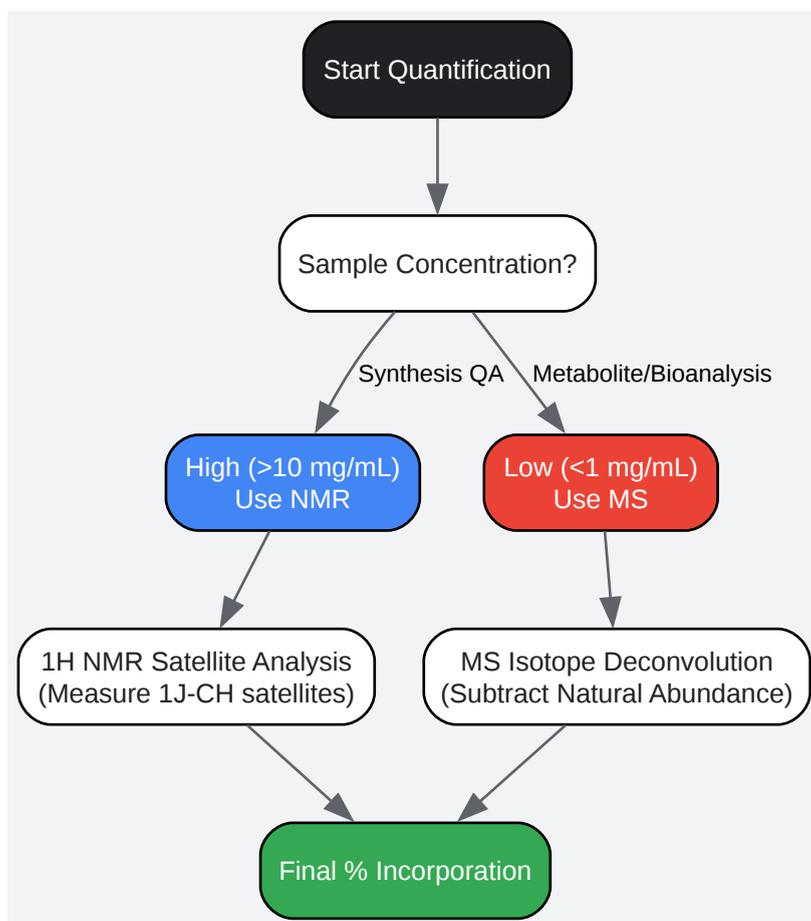
of

.

- Measure Total Intensity at m/z 109: This is

- Subtract Background:
- Calculate Enrichment:

## Visualization: Analytical Decision Matrix



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Figure 2: Decision tree for selecting the appropriate quantification method based on sample concentration.

## Summary of Key Parameters

Parameter	Unlabeled EtBr	Bromoethane-2-C	Notes
Boiling Point	38.4°C	38.4°C	Handle cold.
C Shift (Methyl)	19.4 ppm	19.4 ppm (Enhanced)	Signal intensity is 100x higher in labeled sample.
H NMR (Methyl)	Triplet	Doublet of Triplets	Large (~125 Hz) splits the signal.
MS Base Peak (Br)	m/z 108	m/z 109	Requires natural abundance correction.

## References

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## Sources

- [1. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version \[sisweb.com\]](#)
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